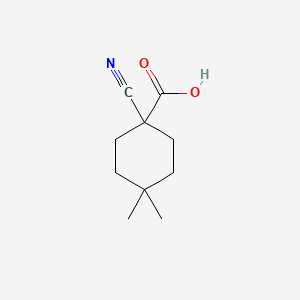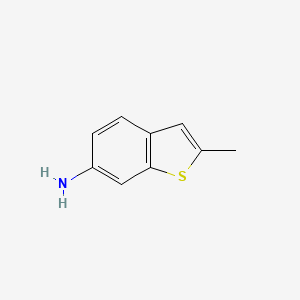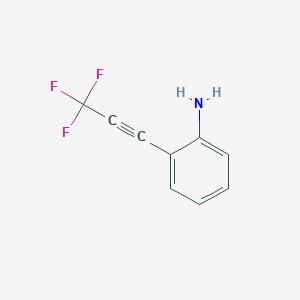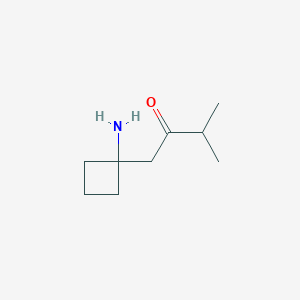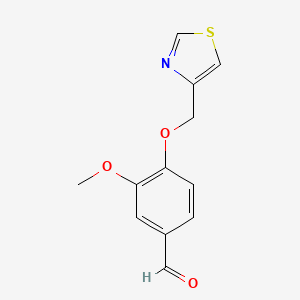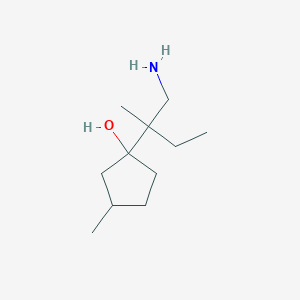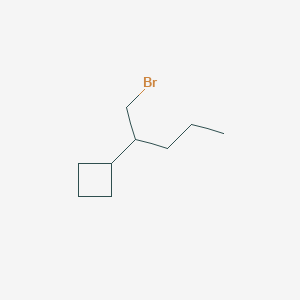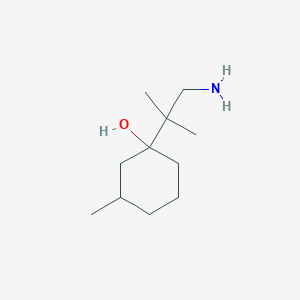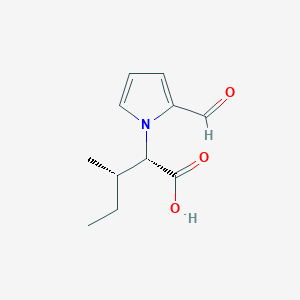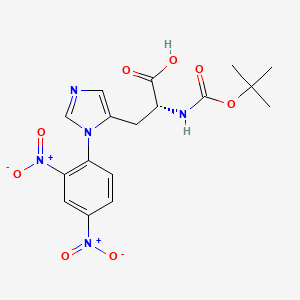
iso-Boc-D-His(Dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-Boc-D-His(Dnp)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is modified with protective groups to facilitate its incorporation into peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-D-His(Dnp)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group.
Protection of the Imidazole Ring: The imidazole ring of histidine is protected using a dinitrophenyl (Dnp) group.
Coupling Reaction: The protected histidine is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Iso-Boc-D-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dnp protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrazine or thiols for Dnp removal.
Coupling: HBTU, DCC, or EDC as coupling reagents in the presence of a base like DIPEA.
Major Products Formed
Deprotected Histidine: Removal of protective groups yields free histidine.
Peptides: Coupling reactions yield peptides with this compound incorporated.
Aplicaciones Científicas De Investigación
Iso-Boc-D-His(Dnp)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biological Studies: To study the role of histidine in proteins and enzymes.
Drug Development: As a precursor in the synthesis of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of iso-Boc-D-His(Dnp)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Dnp) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.
Comparación Con Compuestos Similares
Similar Compounds
Boc-His-OH: Histidine protected with a Boc group.
Dnp-His-OH: Histidine protected with a Dnp group.
Fmoc-His-OH: Histidine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Iso-Boc-D-His(Dnp)-OH is unique due to the combination of Boc and Dnp protective groups, which provide dual protection and facilitate selective deprotection during peptide synthesis.
Propiedades
Fórmula molecular |
C17H19N5O8 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Clave InChI |
AHBPKGJUEPOXHK-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)
